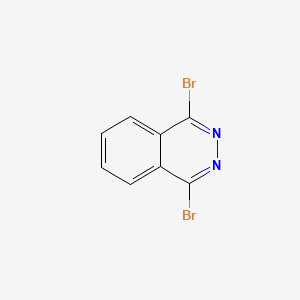

1,4-Dibromophthalazine

描述

Structure

3D Structure

属性

IUPAC Name |

1,4-dibromophthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGXORPRECUFGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1,4 Dibromophthalazine

Conventional Synthetic Pathways to 1,4-Dibromophthalazine

The traditional and most direct route to this compound involves the conversion of the dioxo derivative, 1,4-dioxophthalazine (also known as phthalhydrazide), into the corresponding dibromo compound. This transformation is typically accomplished using phosphorus-based halogenating agents.

Halogenation of 1,4-Dioxophthalazine Precursors

The foundational method for synthesizing this compound relies on the halogenation of 1,4-dioxophthalazine. This precursor is readily prepared from the condensation of hydrazine with phthalic anhydride or its derivatives.

A highly effective method for the synthesis of this compound is the reaction of 1,4-dioxophthalazine with phosphorous pentabromide (PBr₅). This reaction, when carried out in a sealed reaction vessel at an elevated temperature of 140°C, proceeds to give a nearly quantitative yield of the desired product. The high yield suggests that this is a very efficient conversion. The reaction likely proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by bromide ions.

| Reactant 1 | Reactant 2 | Conditions | Yield |

| 1,4-Dioxophthalazine | Phosphorous Pentabromide | Sealed vessel, 140°C | ~97% |

This table summarizes the reaction conditions and yield for the synthesis of this compound using phosphorous pentabromide.

An alternative procedure for the synthesis of this compound involves carrying out the halogenation of 1,4-dioxophthalazine with phosphorous pentabromide in a high-boiling halogenated solvent such as carbon tetrabromide (CBr₄) sciforum.net. This method offers the advantage of being conducted at atmospheric pressure. A mixture of 1,4-dioxophthalazine and phosphorous pentabromide in carbon tetrabromide is heated, typically at around 130°C, for several hours to afford this compound in a good yield of 78% sciforum.net. A notable benefit of this approach is the straightforward recovery of the solvent after the reaction sciforum.net.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |

| 1,4-Dioxophthalazine | Phosphorous Pentabromide | Carbon Tetrabromide | 130°C | 6 hours | 78% |

This interactive data table outlines the specifics of the halogenation reaction in carbon tetrabromide.

Alternative Bromination Approaches for Phthalazine (B143731) Derivatives

Optimization and Refinement of this compound Synthesis for Enhanced Yields and Purity

The optimization of the synthesis of this compound has focused on improving reaction yields and simplifying purification procedures. A significant advancement in this area is the use of phosphorous pentabromide in a sealed reaction vessel. This method has been reported to produce this compound in a nearly quantitative yield of 97% sciforum.net. This represents a substantial improvement over other methods and is likely the most efficient route to the pure compound. The high yield minimizes the need for extensive purification, which is often a laborious process in the synthesis of halogenated heterocycles. The use of a sealed vessel likely drives the reaction to completion by preventing the escape of volatile reactants or intermediates.

In contrast, the method utilizing carbon tetrabromide as a solvent, while offering the convenience of atmospheric pressure conditions, provides a lower yield of 78% sciforum.net. Although this is still a respectable yield, the nearly quantitative result from the sealed-vessel method makes it the preferred choice for maximizing output and purity.

Strategic Precursor Chemistry for this compound Production

The primary and most strategic precursor for the synthesis of this compound is 1,4-dioxophthalazine, also known as phthalhydrazide. The choice of this precursor is strategic due to its straightforward and high-yielding synthesis from readily available starting materials.

The most common method for the preparation of 1,4-dioxophthalazine is the condensation reaction between phthalic anhydride and hydrazine hydrate. This reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and often proceeds with high efficiency. Substituted phthalic anhydrides can also be used to generate substituted 1,4-dioxophthalazines, which can then be converted to the corresponding dibromo derivatives.

An alternative precursor strategy involves the use of o-phthalic acid. 5-Nitro-2,3-dihydro-1,4-phthalazinedione, a derivative of 1,4-dioxophthalazine, has been prepared by heating 3-nitrophthalic acid with hydrazine sulfate and sodium acetate (B1210297) cdnsciencepub.com. This indicates that substituted phthalic acids can serve as viable starting materials for the synthesis of the phthalazinedione ring system. The choice of precursor will often depend on the availability of the starting materials and the desired substitution pattern on the final this compound molecule.

Chemical Reactivity and Mechanistic Investigations of 1,4 Dibromophthalazine

Nucleophilic Substitution Reactions of 1,4-Dibromophthalazine

The electron-withdrawing nature of the pyridazine (B1198779) ring system of phthalazine (B143731) facilitates the displacement of halide substituents by various nucleophiles through an SNAr (nucleophilic aromatic substitution) mechanism. The bromine atoms at the C1 and C4 positions are expected to be highly susceptible to substitution.

Reactivity Towards Amines and Alkoxides

Based on studies of related 1-chloro and 1,4-dichlorophthalazines, this compound is anticipated to react readily with primary and secondary amines. researchgate.netresearchgate.net These reactions typically proceed by heating the dihalo-compound with an excess of the amine, which can also serve as the base to neutralize the hydrogen bromide formed. The reaction can be carried out in a suitable solvent like n-butanol. It is expected that both mono- and di-substituted products can be formed, with the reaction conditions influencing the product distribution. The use of a stoichiometric amount of the amine may favor monosubstitution, while an excess of the amine would likely lead to the 1,4-diamino-substituted phthalazine.

Similarly, alkoxides, such as sodium methoxide (B1231860) or ethoxide, are potent nucleophiles that are expected to displace the bromide ions. These reactions would yield 1,4-dialkoxyphthalazine or a mixture of mono- and di-alkoxylated products, depending on the stoichiometry and reaction conditions. Research on other dihaloazines suggests that these reactions proceed efficiently.

Table 1: Expected Nucleophilic Substitution Reactions of this compound

| Nucleophile | Expected Product(s) |

| Primary Amine (R-NH₂) | 1-Amino-4-bromophthalazine, 1,4-Diaminophthalazine |

| Secondary Amine (R₂NH) | 1-(Dialkylamino)-4-bromophthalazine, 1,4-Bis(dialkylamino)phthalazine |

| Alkoxide (RO⁻) | 1-Alkoxy-4-bromophthalazine, 1,4-Dialkoxyphthalazine |

| Azide (B81097) (N₃⁻) | 1-Azido-4-bromophthalazine, 1,4-Diazidophthalazine |

Displacement of Halogens with Other Nucleophiles (e.g., Azide)

The azide ion (N₃⁻) is a strong nucleophile that can effectively displace halides in SNAr reactions. It is predicted that this compound would react with sodium azide to furnish 1,4-diazidophthalazine. This reaction would likely proceed in a stepwise manner, allowing for the potential isolation of the mono-substituted intermediate, 1-azido-4-bromophthalazine, under controlled conditions. The resulting azido-substituted phthalazines are versatile intermediates that can be used in further synthetic transformations, such as cycloaddition reactions or reduction to amines.

Transition-Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The carbon-bromine bonds in this compound are ideal handles for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a highly versatile method for the formation of C-C bonds. It is expected that this compound would readily participate in Suzuki coupling reactions with a variety of aryl- and heteroarylboronic acids.

Given the presence of two reactive sites, sequential or iterative Suzuki couplings could be employed to synthesize unsymmetrical 1,4-diarylphthalazines or even polyaryl systems. researchgate.net By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it should be possible to achieve selective mono-arylation, yielding a 1-aryl-4-bromophthalazine intermediate. This intermediate could then be subjected to a second Suzuki coupling with a different boronic acid to afford the unsymmetrical diaryl product. The choice of palladium catalyst, ligand, base, and solvent would be crucial in controlling the selectivity and efficiency of these transformations.

Oxidative Addition Processes in Coupling Mechanisms

The catalytic cycle of the Suzuki-Miyaura reaction is initiated by the oxidative addition of the organohalide to a low-valent palladium(0) complex. In the case of this compound, this step would involve the insertion of the palladium atom into one of the carbon-bromine bonds to form a square planar palladium(II) intermediate. The reactivity of aryl bromides in oxidative addition is generally high, suggesting that this step would proceed efficiently. For dihaloarenes, the first oxidative addition is typically faster than the second, which can allow for selective mono-functionalization. The electronic properties of the phthalazine ring are expected to influence the rate of oxidative addition.

Applications in Biaryl and Polyaryl Formation

The ability to perform sequential Suzuki couplings on this compound opens up possibilities for the synthesis of a wide range of biaryl and polyaryl compounds containing the phthalazine core. These structures are of interest in medicinal chemistry and materials science. By employing an iterative cross-coupling strategy, complex polyaromatic systems can be constructed in a controlled manner. researchgate.net This would involve a repeating sequence of a Suzuki coupling reaction followed by the introduction of a new boronic acid moiety, allowing for the systematic extension of the aromatic system.

Derivatization Reactions of this compound

This compound serves as a versatile precursor in the synthesis of various functionalized phthalazine derivatives. Its two reactive bromine atoms can be displaced through a variety of substitution reactions, allowing for the introduction of diverse chemical moieties.

Halogen Exchange Reactions (e.g., Conversion to 1,4-Diiodophthalazine)

The bromine atoms of this compound can be substituted with other halogens, most notably iodine, through a halogen exchange process. This transformation is typically achieved via a Finkelstein-type reaction. While traditional Finkelstein reactions are common for alkyl halides, adaptations for aryl halides, often requiring metal catalysis, have been developed. wikipedia.org

For the conversion of this compound to 1,4-diiodophthalazine, a copper-catalyzed aromatic Finkelstein reaction is a plausible and effective method. This reaction generally involves heating the aryl bromide with an iodide salt, such as sodium iodide, in the presence of a copper(I) catalyst and a suitable ligand. The choice of solvent is crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being employed to facilitate the dissolution of the reactants. wikipedia.org The reaction is driven forward by the formation of a more stable carbon-iodine bond and can be influenced by the solubility of the resulting metal bromide salt.

Table 1: Typical Conditions for Halogen Exchange of Aryl Bromides

| Parameter | Condition |

| Reactant | This compound |

| Reagent | Sodium Iodide (NaI) |

| Catalyst | Copper(I) Iodide (CuI) |

| Ligand | Diamine-based ligand |

| Solvent | N,N-Dimethylformamide (DMF) or Dioxane |

| Temperature | High (typically >100 °C) |

Cyanation Reactions (e.g., Formation of 1,4-Dicyanophthalazine)

The introduction of cyano groups to the phthalazine core can be accomplished through the displacement of the bromine atoms in this compound. A common method for this transformation is the palladium-catalyzed cyanation of aryl halides. This reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a cyanide source, like zinc cyanide or potassium ferrocyanide. rsc.org The reaction often requires a phosphine (B1218219) ligand to stabilize the palladium catalyst and a base.

A related procedure has been noted for the cyanation of 1,4-dichlorophthalazine, suggesting a similar approach would be effective for the dibromo analogue. rsc.org The formation of 1,4-dicyanophthalazine from this compound would likely proceed under these palladium-catalyzed conditions.

Table 2: Representative Conditions for Palladium-Catalyzed Cyanation of Dihalophthalazines

| Parameter | Condition |

| Reactant | This compound |

| Cyanide Source | Zinc Cyanide (Zn(CN)₂) or Potassium Ferrocyanide (K₄[Fe(CN)₆]) |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃ |

| Ligand | Triphenylphosphine (PPh₃) or other phosphine ligands |

| Solvent | N,N-Dimethylformamide (DMF) or Toluene |

| Temperature | Elevated (e.g., 80-120 °C) |

Formation of Substituted Phthalazine Analogues

The bromine atoms of this compound are amenable to displacement by a wide range of nucleophiles, particularly through transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse array of substituted phthalazine analogues with tailored electronic and steric properties. Two of the most powerful methods for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds by reacting the aryl halide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. rsc.org For this compound, this would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 1- and 4-positions. Studies on dihalopyridazines have shown that the site-selectivity of the Suzuki-Miyaura coupling can be influenced by the nature of the halogen and the reaction conditions. rsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction would allow for the synthesis of 1,4-diaminophthalazine derivatives from this compound. Research on the Buchwald-Hartwig amination of 2,4-dichloropyridine (B17371) has demonstrated that regioselective substitution can be achieved, suggesting that sequential and selective amination of this compound may be possible. researchgate.net

Table 3: Cross-Coupling Reactions for the Synthesis of Substituted Phthalazine Analogues

| Reaction | Nucleophile | Catalyst System | Typical Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 1,4-Diarylphthalazine |

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP) | 1,4-Diaminophthalazine |

Mechanistic Insights into this compound Transformations

Elucidation of Reaction Pathways and Intermediates

The transformations of this compound, particularly nucleophilic substitution reactions, are generally understood to proceed through a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org This pathway is favored due to the electron-deficient nature of the phthalazine ring system, which is caused by the presence of the two electronegative nitrogen atoms. These nitrogen atoms withdraw electron density from the aromatic ring, making the carbon atoms attached to the bromine atoms susceptible to nucleophilic attack.

The SNAr mechanism typically involves a two-step process:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing a bromine atom, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the phthalazine ring system, including the nitrogen atoms.

Leaving Group Departure: The bromide ion is expelled from the Meisenheimer complex, and the aromaticity of the phthalazine ring is restored, yielding the substituted product.

In the case of this compound, the reaction can occur sequentially at both bromine-substituted positions. The first substitution introduces an electron-donating or electron-withdrawing group, which can influence the reactivity of the remaining bromine atom toward a second substitution.

Kinetic Studies in Related Brominated Systems

While specific kinetic studies on this compound are not extensively documented, insights can be drawn from studies on related brominated and chlorinated heterocyclic systems. Kinetic investigations of SNAr reactions in dihalo-diaza-aromatic compounds, such as 3,6-dichloro-1,2,4,5-tetrazine, have provided valuable information on reaction rates and mechanisms. researchgate.net

These studies often reveal that the rate of reaction is dependent on the concentration of both the substrate and the nucleophile, consistent with a bimolecular rate-determining step, which is the formation of the Meisenheimer complex. The nature of the nucleophile, the leaving group, and the solvent all play significant roles in the reaction kinetics. For instance, stronger nucleophiles generally lead to faster reaction rates.

Advanced Spectroscopic and Structural Characterization of 1,4 Dibromophthalazine and Its Derivatives

Elucidation of Molecular Structure through Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 1,4-Dibromophthalazine, ¹H and ¹³C NMR spectroscopy provide direct information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of a 1,4-disubstituted phthalazine (B143731) is expected to be characterized by signals arising from the protons on the benzo- portion of the molecule. Due to the symmetry of the 1,4-disubstitution pattern, the four aromatic protons (H-5, H-6, H-7, H-8) form a symmetric AA'BB' spin system. Protons H-6 and H-7 would be chemically equivalent, as would protons H-5 and H-8. This results in two multiplets in the aromatic region of the spectrum. In the closely related compound, 1,4-Dichlorophthalazine, these multiplets appear in the range of δ 7.74–7.87 ppm. nih.gov The bromine atoms in this compound, being highly electronegative, would deshield the adjacent protons, causing their signals to appear at a relatively high chemical shift (downfield). chemistrysteps.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, symmetry would result in four distinct signals: two for the pyridazine (B1198779) ring carbons (C-1/C-4 and C-4a/C-8a) and two for the benzene (B151609) ring carbons (C-5/C-8 and C-6/C-7). The carbon atoms directly bonded to the electronegative bromine atoms (C-1 and C-4) are expected to be significantly deshielded and appear at the lowest field. msu.edu In the analogous 1,4-Dichlorophthalazine, signals are observed at δ 155.03, 134.49, 127.21, and 125.86 ppm. nih.gov By analogy, the C1/C4 carbons of this compound would correspond to the signal at the highest chemical shift.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.74–7.76 | m | H-5, H-8 |

| ¹H | 7.85–7.87 | m | H-6, H-7 |

| ¹³C | 125.86 | - | C-4a, C-8a |

| ¹³C | 127.21 | - | C-5, C-8 |

| ¹³C | 134.49 | - | C-6, C-7 |

| ¹³C | 155.03 | - | C-1, C-4 |

Mass Spectrometric Fragmentation Pathways and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. tutorchase.com For this compound, electron ionization mass spectrometry (EI-MS) would confirm its molecular weight and reveal characteristic fragmentation patterns. wikipedia.org

The molecular ion (M⁺) peak of this compound would be accompanied by prominent M+2 and M+4 peaks. This is due to the natural isotopic abundance of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The presence of two bromine atoms results in a characteristic 1:2:1 intensity ratio for the M⁺, M+2, and M+4 isotopic cluster, providing definitive evidence for the presence of two bromine atoms in the molecule. libretexts.org

The fragmentation of the energetically unstable molecular ion would likely proceed through several pathways. chemguide.co.uk A primary fragmentation step would be the loss of a bromine radical (•Br) to form a stable [M-Br]⁺ cation. Subsequent fragmentation could involve the loss of the second bromine atom, a molecule of nitrogen (N₂), or other small neutral fragments. The fragmentation of the related 1,4-Dichlorophthalazine shows losses of chlorine atoms and HCl. nih.gov Analysis of phthalazine-1,4-dione derivatives also shows fragmentation involving the core phthalazine structure. raco.cat

| Ion | Formula | Predicted m/z (for ⁷⁹Br) | Description |

|---|---|---|---|

| [M]⁺ | [C₈H₄Br₂N₂]⁺ | 286 | Molecular Ion |

| [M-Br]⁺ | [C₈H₄BrN₂]⁺ | 207 | Loss of a bromine radical |

| [M-Br₂]⁺ | [C₈H₄N₂]⁺ | 128 | Loss of molecular bromine |

| [C₈H₄Br₂]⁺ | [C₈H₄Br₂]⁺ | 258 | Loss of molecular nitrogen (N₂) |

| [C₇H₄Br]⁺ | [C₇H₄Br]⁺ | 155 | Loss of Br and HCN |

Ultraviolet-Visible Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by its aromatic heterocyclic structure. The spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.

The parent phthalazine molecule shows absorption bands in the UV region. nist.gov The introduction of bromine atoms as substituents on the phthalazine ring is expected to influence the absorption maxima. Halogens, acting as auxochromes, can cause a bathochromic (red) shift of the absorption bands due to their electron-donating resonance effect and the extension of the conjugated system. Studies on other condensed phthalazine derivatives show absorption maxima around 240 nm and 355-360 nm. ias.ac.in These bands are attributed to π → π* transitions within the aromatic system. A lower energy n → π* transition, associated with the non-bonding electrons on the nitrogen atoms, may also be observed, often as a weaker shoulder at a longer wavelength.

| Compound | λₘₐₓ (nm) | Solvent | Reference |

|---|---|---|---|

| Phthalazine | ~260, ~300, ~315 | Not Specified | nist.gov |

| Condensed Phthalazine Derivative 1 | 220, 240, 355 | Methanol | ias.ac.in |

| Condensed Phthalazine Derivative 2 | 220, 245, 276, 360 | Methanol | ias.ac.in |

Fluorescence Spectroscopy for Photophysical Property Assessment

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule by measuring the light it emits after being excited by a higher-energy photon. While many aromatic heterocyclic compounds are fluorescent, the emission properties of this compound are significantly influenced by the presence of the two bromine atoms.

The "heavy atom effect" is a well-known phenomenon where the presence of heavy atoms like bromine enhances the rate of intersystem crossing (ISC), a non-radiative process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). This process competes with fluorescence (emission from S₁). Consequently, compounds containing heavy atoms often exhibit weak fluorescence or are non-fluorescent, as the excited state energy is dissipated through other pathways like phosphorescence or non-radiative decay. Some phthalazine derivatives have been investigated for their fluorescence properties, which can be tailored by substitution. nih.gov However, for this compound, a low fluorescence quantum yield would be expected. Photophysical studies on related phthalocyanines, which are larger macrocyclic analogues, show that their fluorescence and triplet state properties are key to applications like photodynamic therapy, but these properties are highly dependent on the specific structure and central metal ion. nih.govrsc.orgacademie-sciences.fr

Application of Other Advanced Spectroscopic Techniques for Comprehensive Analysis

To achieve a complete and unambiguous characterization of this compound, other advanced spectroscopic techniques are employed, each providing unique structural information.

Raman Spectroscopy: This technique provides information about the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. researchgate.net The Raman spectrum of this compound would show characteristic bands for the aromatic ring C-C and C-H stretching and bending modes. chemicalbook.com A key feature would be the strong Raman signals corresponding to the C-Br stretching vibrations, which typically appear at low frequencies (below 700 cm⁻¹). As a non-destructive technique, Raman spectroscopy is also valuable for analyzing solid samples. mdpi.com

| Parameter | Value | Description |

|---|---|---|

| C=O Bond Length | 1.221 Å | Typical carbonyl double bond |

| C-N Bond Length | 1.346 - 1.473 Å | Varies based on single/partial double bond character |

| Dihedral Angle | 84.02° | Angle between phenyl ring and indazolone plane |

Computational Chemistry and Theoretical Modeling of 1,4 Dibromophthalazine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of molecules like 1,4-dibromophthalazine. nih.govmdpi.com These computational approaches allow for the investigation of molecular geometry, electronic structure, and chemical bond interactions. nih.gov By solving approximations of the Schrödinger equation, DFT can accurately model the distribution of electrons within a molecule, which governs its properties and reactivity.

For phthalazine (B143731) derivatives, DFT methods such as B3LYP have been successfully used to optimize molecular structures and calculate a range of properties. ias.ac.insuperfri.org These calculations are typically performed in the gas phase and can be compared with experimental data, such as X-ray crystallography, to validate the theoretical model. ias.ac.in Any minor deviations observed are often attributed to intermolecular interactions present in the solid state, which are absent in the gaseous-phase calculations. ias.ac.in

A key application of quantum chemical calculations is the prediction of a molecule's electronic and optical properties, which are governed by the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and its optical properties. nih.gov

Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra of molecules. nih.gov For phthalazine-1,4-dione derivatives, DFT calculations have been employed to investigate their chemical reactivity characteristics. nih.gov A wide energy gap suggests high stability and therapeutic potential. nih.gov Theoretical calculations on related N-heterocyclic compounds have shown that the absorption coefficient in the UV-visible region can be predicted, offering insights into their potential for optoelectronic applications. nih.gov While specific calculations for this compound are not detailed in the available literature, the methodology applied to similar structures provides a clear framework for how its optical properties would be theoretically investigated.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Phthalazine Scaffolds (Illustrative Data)

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phthalazinone Derivatives | -6.2 to -6.8 | -1.5 to -2.1 | 4.1 to 4.7 |

| Substituted Phthalazines | -5.9 to -6.5 | -1.8 to -2.4 | 3.5 to 4.1 |

| Condensed Phthalazines | -5.5 to -6.1 | -2.2 to -2.8 | 2.7 to 3.3 |

Note: This table contains illustrative data based on typical values for related heterocyclic compounds to demonstrate the type of information generated from quantum chemical calculations. The values are not specific to this compound.

Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that describe the energy required to remove an electron and the energy released when an electron is added to a molecule, respectively. These parameters are crucial for understanding a molecule's redox behavior and its charge-transport characteristics in electronic devices. Quantum chemical methods provide a reliable means of calculating these properties. The calculations can be performed using various levels of theory, with composite methods like G4MP2 offering high accuracy. superfri.org For related aromatic heterocycles, these properties have been computationally studied to assess their potential in molecular electronics.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is ideal for studying the electronic properties of a static molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of a molecule over time. MD simulations model the movement of atoms and molecules based on classical mechanics, using force fields to describe the interactions between particles. nih.govscirp.org

For various phthalazine derivatives, MD simulations have been crucial in understanding their interactions with biological targets, such as enzymes. nih.govnih.gov These simulations can confirm the stability of a ligand-protein complex, providing insights that are critical for drug design. nih.govrsc.org A typical MD simulation run for a phthalazine derivative complexed with a protein might last for 50 to 100 nanoseconds, during which the root-mean-square deviation (RMSD) is monitored to assess the stability of the system. nih.gov

Conformational analysis, often conducted as part of a broader computational study, focuses on identifying the stable three-dimensional arrangements (conformers) of a molecule. For a substituted phthalazin-1(2H)-one, a physicochemical study revealed its conformational and electronic characteristics, providing useful data for the design of new analogues. nih.govresearchgate.net For this compound, such studies would reveal the preferred orientations of the bromine atoms relative to the phthalazine ring system and assess any steric hindrance or rotational barriers, which can influence its packing in crystals and its interaction with other molecules.

Investigation of Reaction Mechanisms through Theoretical Approaches

Theoretical approaches are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. mdpi.com By calculating the energies of reactants, transition states, and products, computational chemists can predict the most likely pathways for a given transformation.

For this compound, a key area of interest would be the mechanism of nucleophilic aromatic substitution (SNAr), where the bromine atoms act as leaving groups. The phthalazine core itself is electron-deficient, which generally facilitates nucleophilic attack. Theoretical studies on the synthesis of various phthalazine derivatives have provided mechanistic insights into their formation. nih.gov For instance, the reaction of 1-chlorophthalazines with nucleophiles like amines proceeds via the displacement of the chlorine atom. nih.govnih.gov A computational study of this reaction for this compound would involve locating the transition state for the addition of a nucleophile and the subsequent departure of a bromide ion. Such studies can clarify the regioselectivity of the reaction (i.e., which bromine atom reacts first) and the influence of different nucleophiles and reaction conditions. dntb.gov.ua

Structure-Property Relationship Studies of this compound Derivatives

Understanding the relationship between a molecule's structure and its properties is fundamental to molecular design. Computational studies play a pivotal role in establishing these structure-property relationships, particularly structure-activity relationships (SAR) in medicinal chemistry. researchgate.net

Numerous studies on phthalazine derivatives have focused on their biological activities, such as anticancer and enzyme inhibitory effects. nih.govresearchgate.netresearchgate.net In these studies, computational modeling helps to explain why certain structural modifications lead to enhanced or diminished activity. For example, in the design of phthalazine-based VEGFR-2 inhibitors, SAR studies revealed that the type, length, and electronic nature of substituents are critical for activity. nih.gov Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, is often used to rationalize these findings. nih.gov

For derivatives of this compound, computational SAR studies would explore how replacing the bromine atoms with different functional groups affects the molecule's electronic properties, solubility, and binding affinity to a specific target. This in silico analysis can guide synthetic efforts by prioritizing derivatives that are predicted to have improved properties. nih.gov

Table 2: Example of Computationally Guided SAR for Phthalazine-Based Kinase Inhibitors

| Position of Substitution | Substituent Type | Predicted Effect on Activity | Rationale |

| Position 1 | Biarylurea moiety | Increased | Forms key hydrogen bonds with target residues (e.g., Glu885, Asp1046). ekb.eg |

| Position 1 | N-substituted piperazine | Variable | Modifies solubility and can be tailored to fit into specific pockets of the enzyme. nih.gov |

| Position 4 | Anilino or phenoxy group | Increased | Occupies a hydrophobic pocket in the target enzyme. nih.gov |

| Terminal Aryl Ring | Electron-withdrawing group | Increased | Can enhance binding affinity and mimic the substitution pattern of known inhibitors like sorafenib. nih.gov |

Note: This table illustrates the principles of SAR as applied to the broader class of phthalazine derivatives, based on published studies.

High-Throughput Computational Screening Applications

High-throughput computational screening, also known as virtual screening, is a powerful method used in drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a biological target. nuvisan.com This approach is much faster and more cost-effective than physically testing every compound in a large collection.

The phthalazine scaffold has been identified as a "kinase privileged fragment," meaning it is a common feature in molecules that inhibit kinases, an important class of drug targets. ekb.eg As such, libraries of phthalazine-based compounds have been designed and screened for various therapeutic applications. nih.govresearchgate.net Virtual screening campaigns often begin with docking millions of compounds into the active site of a target protein. nuvisan.com The top-scoring hits are then selected for further computational analysis, such as MD simulations, before being synthesized and tested experimentally. This in silico approach has been successfully applied to identify novel phthalazine derivatives with potent anticancer activity. nih.govekb.eg this compound could serve as a starting point or a building block in such screening campaigns, where virtual libraries of its derivatives are created and evaluated computationally to identify promising new drug candidates.

Applications of 1,4 Dibromophthalazine in Advanced Chemical Synthesis and Materials Science

Role as a Precursor in the Synthesis of Diverse Heterocyclic Systems

The primary utility of 1,4-dibromophthalazine in synthetic organic chemistry lies in its function as an electrophilic substrate for nucleophilic aromatic substitution reactions. The bromine atoms are effective leaving groups, facilitating the introduction of a wide array of functional groups onto the phthalazine (B143731) scaffold. This reactivity is analogous to that of 1,4-dichlorophthalazine, which is also commonly used to synthesize 1,4-disubstituted phthalazine derivatives. nih.gov

By reacting this compound with various nucleophiles, a diverse library of heterocyclic compounds can be generated. For instance, treatment with primary or secondary amines leads to the formation of 1,4-diaminophthalazines, while reaction with thiols yields 1,4-dithioether derivatives. nih.gov These reactions can be performed in a stepwise manner, allowing for the synthesis of unsymmetrically substituted phthalazines by controlling the stoichiometry of the nucleophile. This synthetic flexibility makes this compound a key intermediate in the creation of complex molecules, including those with potential pharmacological activity. nih.govnih.gov

| Nucleophile | Reaction Type | Resulting Heterocyclic System | Potential Application |

|---|---|---|---|

| Primary/Secondary Amines (e.g., Aniline, Piperidine) | Nucleophilic Aromatic Substitution | 1,4-Diaminophthalazine Derivatives | Pharmaceutical Scaffolds nih.gov |

| Thiophenols | Nucleophilic Aromatic Substitution | 1,4-Bis(arylthio)phthalazine Derivatives | Anticancer Agents nih.gov |

| Alcohols/Phenols | Nucleophilic Aromatic Substitution | 1,4-Dialkoxy/diaryloxyphthalazine Derivatives | Organic Synthesis Intermediates |

| Organoboronic Acids | Suzuki Cross-Coupling | 1,4-Diarylphthalazine Derivatives | Optoelectronic Materials ias.ac.in |

Integration into Polymeric Materials for Functional Applications

The difunctional nature of this compound makes it an excellent monomer for step-growth polymerization, particularly for the synthesis of π-conjugated polymers. These materials are of significant interest for their electronic and optical properties.

Conjugated polymers are increasingly being investigated as next-generation materials for heterogeneous photocatalysis, including for the production of hydrogen through water splitting. nih.gov A highly effective strategy in designing these materials involves creating polymers with an alternating donor-acceptor (D-A) architecture, which facilitates charge separation upon photoexcitation—a critical step in photocatalysis. liverpool.ac.ukmdpi.com

The phthalazine nucleus is an electron-deficient (acceptor) moiety. Consequently, this compound can be used as a comonomer in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with electron-rich (donor) comonomers like fluorene, carbazole, or thiophene derivatives. nih.govresearchgate.net The resulting D-A conjugated polymers possess tunable band gaps and electronic energy levels, which are crucial for absorbing visible light and driving the water splitting reaction. liverpool.ac.ukchemistryviews.org The polymerization process allows for the systematic modification of the polymer's properties by varying the donor comonomer, enabling the optimization of photocatalytic efficiency.

The same principles used to design polymers for photocatalysis are applicable to the development of materials for organic optoelectronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The performance of these devices relies on materials with tailored electronic structures and high charge carrier mobilities.

Condensed phthalazine derivatives featuring a push-pull (D-A) electronic structure have been synthesized and shown to possess significant nonlinear optical (NLO) properties. ias.ac.in By incorporating this compound into a polymer backbone via reactions like Suzuki polymerization, it is possible to create extended π-conjugated systems. mdpi.comrsc.org The inclusion of the electron-accepting phthalazine unit into the polymer chain influences the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation of the electronic band gap directly affects the polymer's light absorption and emission characteristics, making such materials promising candidates for active layers in various optoelectronic devices.

Utilization in Ligand Design for Coordination Chemistry

The phthalazine moiety contains two nitrogen atoms in its heterocyclic ring system, which can act as Lewis base sites to coordinate with metal ions. By functionalizing this compound, sophisticated polydentate ligands can be designed to create multinuclear metal complexes with interesting structural and magnetic properties.

Through nucleophilic substitution reactions, chelating groups can be attached at the 1- and 4-positions of the phthalazine ring. For example, reacting this compound with molecules like 2-aminopyridine results in the formation of a tetradentate ligand capable of binding to two separate metal centers simultaneously. acs.org The two nitrogen atoms of the phthalazine ring itself typically bridge the two metal ions, while the appended chelating groups complete the coordination sphere of each metal. This synthetic strategy, which has been demonstrated with the analogous 1,4-dichlorophthalazine, allows for the construction of well-defined binuclear or polynuclear metal complexes. researchgate.net

| Ligand Type | Synthesis from this compound | Coordination Mode | Resulting Complex Structure |

|---|---|---|---|

| 1,4-Bis(2-pyridylamino)phthalazine | Substitution with 2-aminopyridine | Tetradentate, Binucleating | Binuclear metal complex with a bridging phthalazine unit acs.org |

| o-Phenylenebis-[1,4-bis-(2′-pyridylamino)phthalazine] | Multi-step synthesis using phthalazine precursor | Octadentate, Tetranucleating | Tetranuclear metal complex with two bridging phthalazine units rsc.org |

When a phthalazine-derived ligand is used to bridge two or more paramagnetic metal centers, it can mediate magnetic interactions between them through a mechanism known as superexchange. The extended π-system of the phthalazine ring provides a pathway for communication between the electron spins of the metal ions.

Studies on binuclear and polynuclear copper(II) complexes incorporating phthalazine-bridging ligands have demonstrated the presence of significant magnetic coupling. acs.orgrsc.org In a tetranuclear copper(II) complex built with an extended bis-phthalazine ligand, the pairs of copper(II) ions bridged by the phthalazine units were found to be antiferromagnetically coupled. rsc.org This means that the electron spins on the adjacent metal centers align in opposite directions, leading to a reduction in the total magnetic moment of the complex at low temperatures. The strength and nature of this magnetic interaction (whether antiferromagnetic or ferromagnetic) are highly dependent on the geometry of the complex and the specific orbitals involved in the superexchange pathway. mdpi.com This ability to tune magnetic properties through ligand design makes this compound a valuable starting material for the development of novel molecular magnetic materials.

Strategic Building Block for Pharmacologically Relevant Scaffolds

The utility of this compound in the synthesis of pharmacologically significant compounds lies in its capacity to undergo sequential, site-selective cross-coupling reactions. This allows for the precise and stepwise introduction of different aryl, heteroaryl, or other functional groups at the 1- and 4-positions of the phthalazine core. This methodological control is crucial for building molecular complexity and for the systematic exploration of structure-activity relationships in drug discovery programs. The differential reactivity of the two bromine atoms, or the ability to control the reaction conditions to favor monosubstitution followed by a second, different substitution, is key to its strategic importance.

Synthesis of Novel Phthalazine Derivatives

A significant application of this compound is in the synthesis of unsymmetrical 1,4-dipyridylphthalazines. These compounds are of interest due to the prevalence of pyridyl and phthalazine moieties in bioactive molecules. The synthetic strategy often involves a carefully orchestrated sequence of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The synthesis of unsymmetrical 1,4-dipyridylphthalazines from this compound can be achieved through a stepwise approach. The first step typically involves a monosubstitution reaction where one of the bromine atoms is replaced with a pyridyl group. This is followed by a second cross-coupling reaction to introduce a different pyridyl group at the remaining brominated position.

For instance, a common approach involves the reaction of this compound with a pyridylboronic acid or ester under palladium catalysis to yield a mono-pyridyl, mono-bromo phthalazine intermediate. This intermediate can then be subjected to a second Suzuki-Miyaura coupling with a different pyridylboronic acid to afford the final unsymmetrical 1,4-dipyridylphthalazine. The choice of catalyst, ligands, base, and solvent is critical to control the selectivity and efficiency of each step.

Below is a representative table of reactants and conditions for the synthesis of a mono-substituted intermediate and the final di-substituted product, illustrating the stepwise functionalization of this compound.

Table 1: Synthesis of 1-(Pyridin-2-yl)-4-bromophthalazine

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| This compound | Pyridin-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 75 |

Table 2: Synthesis of 1-(Pyridin-2-yl)-4-(pyridin-3-yl)phthalazine

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-(Pyridin-2-yl)-4-bromophthalazine | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 68 |

This stepwise methodology highlights the strategic value of this compound as a versatile platform for the assembly of complex heterocyclic systems. The ability to introduce different substituents in a controlled manner is a powerful tool for medicinal chemists in the design and synthesis of new therapeutic agents.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes for 1,4-Dibromophthalazine

The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry. rsc.orgsemanticscholar.org For this compound, research is moving beyond traditional synthetic methods, which may involve harsh reagents and generate significant waste, towards more environmentally benign and efficient pathways. rsc.org Key areas of focus include the use of eco-friendly solvents, the development of robust and reusable catalysts, and the implementation of energy-efficient reaction technologies like flow chemistry or microwave-assisted synthesis. rsc.org

| Research Direction | Key Objectives | Potential Methodologies |

| Green Solvents | Reduce environmental impact and toxicity. | Use of water, supercritical fluids, or biodegradable solvents. |

| Heterogeneous Catalysis | Improve catalyst recyclability and simplify product purification. | Development of reusable solid-supported catalysts. rsc.org |

| Energy Efficiency | Lower energy consumption and reaction times. | Microwave-assisted synthesis, sonochemistry, flow chemistry. |

| Atom Economy | Maximize the incorporation of starting materials into the final product. | One-pot reactions, tandem catalytic cycles. |

Exploration of New Reactivity Modes and Catalytic Applications

The two bromine atoms in this compound serve as versatile handles for a wide array of chemical transformations, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. Future research will undoubtedly focus on expanding the scope of these reactions, using this scaffold to access novel and complex molecular structures. The exploration of Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck coupling reactions will continue to be a major theme, enabling the introduction of diverse aryl, alkyl, alkynyl, and amino functionalities at the 1- and 4-positions.

Beyond its role as a substrate, there is emerging interest in the potential of this compound derivatives in catalysis. The nitrogen atoms of the phthalazine (B143731) core can act as coordination sites for metal centers, suggesting that phthalazine-based ligands could be developed for various catalytic applications. By tuning the electronic and steric properties of substituents introduced via cross-coupling, it may be possible to design bespoke ligands for specific catalytic processes, such as asymmetric synthesis or C-H activation. The inherent rigidity and planarity of the phthalazine ring system could impart unique stability and selectivity to the resulting metal complexes.

Advanced Material Design Incorporating this compound Moieties

The unique electronic and structural features of the phthalazine core make it an attractive component for advanced functional materials. Phthalazine is an electron-deficient aromatic system, which can be a valuable property in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). By incorporating this compound as a building block, researchers can synthesize novel π-conjugated systems with tailored electronic properties.

Derivatives of phthalazine have been investigated for their potential in creating materials with significant third-order nonlinear optical (NLO) activity, which is crucial for applications in modern photonics and optoelectronics. ias.ac.in The ability to systematically modify the structure at the 1- and 4-positions allows for the fine-tuning of the molecule's donor-acceptor characteristics, a key factor in enhancing NLO response. ias.ac.in Future work will likely involve the synthesis of polymers and dendrimers containing the 1,4-disubstituted phthalazine unit to create materials with enhanced thermal stability, processability, and specific functionalities for applications in sensing, energy storage, and smart coatings.

| Material Class | Potential Application | Role of this compound |

| π-Conjugated Polymers | Organic Electronics (OLEDs, OFETs) | Electron-deficient building block to tune band gaps. |

| NLO Materials | Photonics, Optical Switching | Core scaffold for creating push-pull electronic systems. ias.ac.in |

| Supramolecular Assemblies | Sensors, Molecular Recognition | Rigid linker for constructing well-defined architectures. |

| Functional Polymers | Specialty Coatings, Membranes | Monomer to impart thermal stability and chemical resistance. |

Integration of Artificial Intelligence and Machine Learning in Research on this compound Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound is no exception. stmjournals.com These computational tools can significantly accelerate the discovery and optimization of synthetic routes, the prediction of reactivity, and the design of new materials. beilstein-journals.orgmdpi.com

ML models can be trained on large datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for the synthesis of this compound and its derivatives, thereby reducing the number of experiments required. beilstein-journals.orgnih.gov For exploring new reactivity, AI can help identify novel reaction pathways and predict the outcomes of reactions with new coupling partners that have not yet been attempted experimentally. nips.ccrjptonline.org In materials science, AI algorithms can screen vast virtual libraries of potential this compound derivatives to identify candidates with desired electronic, optical, or physical properties before they are synthesized in the lab. mdpi.com This data-driven approach, combining computational prediction with targeted experimental validation, will undoubtedly accelerate the pace of innovation in phthalazine chemistry. ijsred.com

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-Dibromophthalazine, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis of halogenated phthalazines typically involves bromination of phthalazine derivatives using catalysts like FeBr₃ or AlBr₃ in anhydrous solvents (e.g., dichloromethane). Optimization requires controlling stoichiometry (e.g., Br₂:phthalazine molar ratio) and reaction temperature (typically 0–25°C). Post-reaction purification via recrystallization or column chromatography is critical to isolate the product from unreacted starting materials. Safety protocols, such as using inert atmospheres and fume hoods, are essential due to bromine’s volatility and toxicity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is primary for structural confirmation, with bromine’s deshielding effect aiding in identifying substitution patterns. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 237 nm) can assess purity, leveraging reverse-phase C18 columns and acetonitrile/water mobile phases buffered at pH 5 for optimal resolution . Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z corresponding to C₈H₄Br₂N₂) and fragmentation patterns for validation.

Q. What are the critical safety protocols for handling and storing this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and safety goggles to avoid skin/eye contact. Store in tightly sealed containers under dry, ventilated conditions, away from ignition sources. Incompatibilities include strong oxidizers and bases. Waste disposal must follow hazardous chemical guidelines, with neutralization of residual bromine using sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of bromine addition in phthalazine derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict bromine’s preferential attack at the 1,4-positions. Experimental validation involves synthesizing isotopically labeled analogs (e.g., ¹³C-phthalazine) and analyzing kinetic isotope effects. Competitive reactions with varying electrophiles (e.g., Cl₂ vs. Br₂) may reveal electronic and steric influences .

Q. What strategies mitigate decomposition of this compound under thermal or photolytic conditions?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and UV-visible spectroscopy to monitor degradation products. Stabilizers like antioxidants (e.g., BHT) or light-blocking additives in storage containers may extend shelf life. Compare degradation pathways in inert (N₂) vs. ambient atmospheres to identify oxidative pathways .

Q. How should researchers address contradictions in reported reactivity data for this compound?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design controlled experiments isolating variables (e.g., solvent polarity, catalyst loading). Cross-validate findings using multiple analytical techniques (e.g., HPLC vs. GC-MS) and replicate studies across independent labs. Meta-analyses of existing literature can identify systemic biases, such as unaccounted moisture in reactions .

Q. Can computational models predict the environmental toxicity or metabolic pathways of this compound?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models and databases like EPA DSSTox to predict ecotoxicity. In silico metabolism simulations (e.g., PISTACHIO_RINGBREAKER) can forecast cytochrome P450-mediated transformations, such as debromination or hydroxylation. Experimental validation via in vitro microsomal assays (e.g., rat liver S9 fractions) confirms predicted metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。